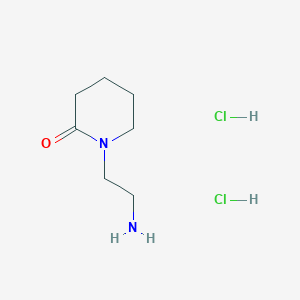

1-(2-Aminoethyl)piperidin-2-one dihydrochloride

Description

Properties

IUPAC Name |

1-(2-aminoethyl)piperidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c8-4-6-9-5-2-1-3-7(9)10;;/h1-6,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEDBTFSGVJGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)piperidin-2-one dihydrochloride typically involves the reaction of piperidine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)piperidin-2-one dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Drug Development

The compound has been explored for its utility in synthesizing various pharmacologically relevant molecules. Piperidine derivatives, including 1-(2-Aminoethyl)piperidin-2-one dihydrochloride, are known to play crucial roles in the development of drugs targeting neurological disorders and cancer therapies.

- Neurological Disorders : Research indicates that piperidine derivatives can inhibit acetylcholinesterase enzymes, which are pivotal in the treatment of Alzheimer's disease. For instance, modifications of piperidine structures have led to compounds that demonstrate improved brain exposure and enhanced inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes .

- Cancer Therapy : The compound has been investigated for its anticancer properties. In one study, a piperidine-based compound showed better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to traditional chemotherapeutic agents like bleomycin . This suggests that the structural features of piperidine derivatives can enhance their efficacy as anticancer agents.

Synthesis Methodologies

Recent advancements in synthetic methodologies have highlighted the versatility of this compound in creating complex molecular architectures.

- Catalytic Reactions : The compound can serve as a precursor in various catalytic reactions, including asymmetric hydrogenation and cyclization processes that yield diverse piperidine derivatives. These reactions often utilize metal catalysts to facilitate transformations that lead to high yields and selectivity .

- Photochemical Methods : Innovative photochemical approaches have also been developed to synthesize bicyclic piperidinones from dienes via intramolecular cycloaddition, showcasing the compound's role in expanding synthetic capabilities .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Alzheimer's Disease : A study demonstrated that a derivative incorporating this compound exhibited dual inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting potential for treating Alzheimer's disease by enhancing cholinergic transmission .

- Anticancer Activity : Another investigation revealed that a piperidine derivative derived from this compound showed significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

Tables

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride

- CAS : 1909336-47-5 | Formula : C₇H₁₆Cl₂N₂O | MW : 215.12 g/mol .

- Structural Differences: Contains a methyl group at the 1-position of the piperidin-2-one ring and an aminomethyl substituent at the 4-position.

- Applications: Versatile building block for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.

- Purity : ≥95%, lower than the parent compound’s 99% .

1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone Dihydrochloride

- Formula : C₈H₁₆Cl₂N₄O | MW : 240.13 g/mol .

- Structural Differences: Pyrimidinone ring replaces piperidin-2-one, with methyl groups at positions 4 and 4.

- Implications: The pyrimidinone core offers aromaticity and planar geometry, improving π-π stacking interactions in drug-receptor binding. However, reduced solubility compared to the parent compound may limit bioavailability .

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride

- CAS : 49575-10-2 | Formula : C₆H₁₀Cl₂N₄O₂ | MW : 261.10 g/mol .

- Structural Differences : Nitroimidazole ring replaces piperidin-2-one, with a nitro group at position 4.

- Applications : Used in radiopharmaceuticals (e.g., ⁶⁷Ga-DOTA-MN2 for hypoxic tumor imaging). The nitro group enables redox-sensitive targeting, a feature absent in the parent compound .

2-(2-Aminoethyl)benzimidazole Dihydrochloride

- CAS : 4499-07-4 | Formula : C₉H₁₂Cl₂N₄ | MW : 247.13 g/mol .

- Structural Differences: Benzimidazole core with an aminoethyl side chain.

- However, increased hydrophobicity may necessitate formulation adjustments .

1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one Hydrochloride

- CAS : 1606799-59-0 | Formula : C₈H₁₄ClF₃N₂O | MW : 264.66 g/mol .

- Structural Differences : Trifluoroethyl ketone group replaces the piperidin-2-one ring.

- Implications : Fluorine atoms improve metabolic stability and lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted therapies .

Comparative Analysis Table

Key Research Findings

- Bioavailability : The parent compound’s piperidin-2-one ring provides a balance between solubility and membrane permeability, outperforming benzimidazole derivatives in oral absorption .

- Target Selectivity: Methyl-substituted analogs (e.g., 4-(Aminomethyl)-1-methylpiperidin-2-one diHCl) show improved selectivity in kinase inhibition due to steric effects .

- Theranostic Potential: Nitroimidazole derivatives (e.g., 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole diHCl) enable dual diagnostic/therapeutic applications in oncology but carry higher toxicity risks .

Biological Activity

1-(2-Aminoethyl)piperidin-2-one dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurological disorders and inflammatory responses. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C7H14N2O·2HCl

- Molecular Weight : 194.12 g/mol

This compound acts primarily as a modulator of trace amine-associated receptors (TAARs), particularly TAAR1. Its agonistic activity at TAAR1 has been shown to influence dopaminergic signaling pathways, which are critical in the treatment of psychiatric disorders such as schizophrenia.

Table 1: Agonistic Activity Against TAAR1

| Compound | EC50 (μM) | % Agonism at 1 μM |

|---|---|---|

| 1-(2-Aminoethyl)piperidin-2-one | 0.507 | 65% |

| Tyramine Hydrochloride (Control) | N/A | 100% |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity in modulating neurotransmitter release. The compound has been evaluated using bioluminescence resonance energy transfer (BRET) assays in HEK-293 cells transfected with TAAR cDNA, showing promising results in receptor activation.

In Vivo Studies

In vivo efficacy was assessed using dopamine transporter knockout (DAT-KO) rats, which serve as a model for psychosis-like behaviors. The compound significantly reduced hyperlocomotion in these animals, indicating its potential therapeutic effects in treating psychotic disorders.

Case Study : A study reported that administration of the compound at a dosage of 15 mg/kg resulted in a statistically significant decrease in hyperlocomotion (p = 0.0055), particularly noted between 15 to 50 minutes post-administration.

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicity assays. The compound is predicted to have good bioavailability and permeability across the blood-brain barrier, which is essential for central nervous system (CNS) drugs.

Table 2: Predicted ADMET Properties

| Property | Prediction |

|---|---|

| Lipinski's Rule Violation | None |

| Oral Bioavailability | High |

| Blood-Brain Barrier Penetration | High |

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 1-(2-Aminoethyl)piperidin-2-one dihydrochloride?

Answer:

Synthesis typically involves alkylation of a piperidine precursor followed by dihydrochloride salt formation. For example, coupling 2-piperidone with 2-aminoethyl chloride under basic conditions, followed by HCl treatment, yields the dihydrochloride salt . Characterization should include:

- NMR spectroscopy (1H/13C) to confirm proton environments and amine protonation.

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., molecular ion peaks matching C₆H₁₃N₂O·2HCl).

- X-ray crystallography for structural confirmation, as seen in similar piperidine derivatives crystallizing in monoclinic systems (e.g., P21/c or P21/n space groups) .

- Elemental analysis to validate stoichiometry (C, H, N, Cl).

Basic: How should researchers assess the purity and stability of this compound under laboratory conditions?

Answer:

- Purity assessment : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column. Compare retention times against a certified reference standard .

- Stability testing : Perform accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 30 days). Monitor decomposition via TGA (thermal stability) and HPLC for byproducts like nitrogen oxides or carbon monoxide, which form under heat or oxidative stress .

- Storage : Store in airtight, light-protected containers at 2–8°C to prevent hygroscopic degradation .

Advanced: What experimental strategies are used to investigate the compound’s pharmacokinetics and biodistribution in vivo?

Answer:

- Radiolabeling : Functionalize the amine group with chelators (e.g., DOTA) for radiolabeling with isotopes like ⁶⁷Ga or ⁶⁴Cu. Microwave-assisted labeling improves efficiency (e.g., 95% radiochemical purity) .

- Biodistribution studies : Administer the radiolabeled compound to tumor-bearing murine models. Sacrifice at timed intervals, harvest organs, and quantify radioactivity via gamma counting. Compare uptake in target tissues (e.g., tumors) vs. controls .

- Autoradiography : Correlate intratumoral distribution with hypoxia markers (e.g., pimonidazole immunostaining) to assess selective targeting .

Advanced: How can researchers resolve contradictions in reported solubility or toxicity data?

Answer:

- Reproducibility checks : Repeat experiments under standardized conditions (pH, temperature, solvent purity). For solubility discrepancies, use dynamic light scattering (DLS) to detect aggregation.

- Purity verification : Compare batches via elemental analysis and LC-MS to rule out impurities influencing toxicity .

- Orthogonal assays : Validate cytotoxicity using multiple models (e.g., MTT assay in HEK293 cells and primary hepatocytes). Cross-reference with Ames tests for mutagenicity .

Advanced: What mechanistic studies are applicable to elucidate its biological activity?

Answer:

- Receptor binding assays : Use fluorescence polarization or SPR to test affinity for targets like sigma receptors, which commonly interact with piperidine derivatives .

- Molecular docking : Model interactions with binding pockets (e.g., using AutoDock Vina) to predict pharmacophores. Validate with site-directed mutagenesis .

- Metabolite profiling : Incubate with liver microsomes and analyze via LC-MS/MS to identify active metabolites and pathways (e.g., CYP450-mediated oxidation) .

Advanced: How can the compound’s stability in biological matrices be optimized for therapeutic use?

Answer:

- Formulation screening : Test lyophilized powders vs. aqueous solutions buffered at pH 4–5 to minimize hydrolysis. Use stabilizers like trehalose or cyclodextrins .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify intact compound via LC-MS. Modify functional groups (e.g., pegylation) to reduce enzymatic degradation .

- Long-term stability : Use ICH guidelines (Q1A–Q1E) to assess shelf life under varying temperatures and humidity levels .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .

- Spill management : Neutralize acid spills with sodium bicarbonate. Collect contaminated material in sealed containers for incineration .

- First aid : For skin contact, rinse with water for 15 minutes. For eye exposure, irrigate with saline and seek medical evaluation .

Advanced: What analytical techniques differentiate polymorphic forms of the dihydrochloride salt?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.